molecular formula C10H11ClO3 B1355218 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone CAS No. 20601-92-7

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone

Cat. No. B1355218
Key on ui cas rn: 20601-92-7
M. Wt: 214.64 g/mol
InChI Key: NHBJPPQEPIPTLF-UHFFFAOYSA-N
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Patent
US05776929

Procedure details

In a manner similar to that described above, 2-(chloroacethyl)furan, 2-(chloroacethyl)thiophene, 4-(chloroacetyl)-1,2-dimethoxybenzene, chloroacetyl-cyclopropane, and o-methylphenacyl chloride were prepared.
[Compound]
Name
2-(chloroacethyl)furan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-(chloroacethyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](OC)=[C:7](OC)C=1)=[O:4].ClCC(C1CC1)=O.CC1C=CC=CC=1C(=O)CCl>>[CH:5]1([C:3]([CH2:2][Cl:1])=[O:4])[CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
2-(chloroacethyl)furan
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-(chloroacethyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1=CC(=C(C=C1)OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)C1CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCl)=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were prepared

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)C(=O)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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